molecular formula C13H10O4 B372213 Coumarin-3-carboxylic acid, allyl ester

Coumarin-3-carboxylic acid, allyl ester

Cat. No.: B372213
M. Wt: 230.22g/mol
InChI Key: VFLDNJKSHCUDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin-3-carboxylic acid, allyl ester is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Coumarin-3-carboxylic acid has been shown to possess significant antibacterial properties. Recent studies have demonstrated its effectiveness against various plant pathogenic bacteria. For instance, it exhibited strong in vitro activity against Acidovorax citrulli and other pathogens, with effective concentrations ranging from 26.64 μg/mL to 40.73 μg/mL. The compound disrupted bacterial cell membranes and inhibited biofilm formation, indicating its potential as a natural lead compound for developing new antibacterial agents .

Table 1: Antibacterial Efficacy of Coumarin-3-Carboxylic Acid

PathogenEC50 (μg/mL)
Acidovorax citrulli26.64
Ralstonia solanacearum30.00
Xanthomonas axonopodis35.50
Dickeya zeae40.73

Synthetic Methodologies

The synthesis of coumarin derivatives, including coumarin-3-carboxylic acid, allyl ester, involves several methodologies that enhance their functional properties.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of sustainable synthetic protocols for coumarin derivatives. For example, the amidation of coumarin-3-carboxylic acid with pyrazolones has been achieved using alcohol as a solvent without the need for catalysts or additives. This method not only yields high purity products but also minimizes environmental impact .

Esterification Techniques

The esterification process is crucial for modifying the properties of coumarin-3-carboxylic acid. Techniques such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) have been employed to synthesize various esters effectively . This method provides a mild reaction environment and high yields.

Biological Activities

Beyond its antibacterial properties, coumarin-3-carboxylic acid derivatives exhibit a range of biological activities:

  • Antitumor Activity : Compounds derived from coumarin have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Studies indicate that these compounds possess broad-spectrum antimicrobial activities against various pathogens, making them suitable candidates for developing new antibiotics .

Case Study 1: Antibacterial Efficacy Against Plant Pathogens

A study evaluated the efficacy of coumarin-3-carboxylic acid against multiple plant bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated protective effects in pot experiments comparable to traditional bactericides like thiodiazole copper .

Case Study 2: Synthesis of Amide Derivatives

Research focused on synthesizing amide derivatives from coumarin-3-carboxylic acid using various anilines under mild conditions highlighted the versatility of this compound in drug design . The resultant amides exhibited varying degrees of biological activity, underscoring their potential as therapeutic agents.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22g/mol

IUPAC Name

prop-2-enyl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H10O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h2-6,8H,1,7H2

InChI Key

VFLDNJKSHCUDFU-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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